molecular formula C24H21NO5 B1337230 Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid CAS No. 501015-33-4

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

Cat. No. B1337230
M. Wt: 403.4 g/mol
InChI Key: VJELJMCALKYCRN-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” is a complex organic compound. It contains an Fmoc (Fluorenylmethyloxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect the amine group . The “(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” part of the molecule indicates that it contains an amino acid with a hydroxyphenyl side chain .


Chemical Reactions Analysis

The Fmoc protecting group can be removed under mildly basic conditions, such as treatment with piperidine, to reveal the free amine group . This is a common step in peptide synthesis, allowing the amino acid to react with the next amino acid in the sequence. The specific chemical reactions involving “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its role in the synthesis of a particular peptide.

Scientific Research Applications

Peptide Synthesis and Modification

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a crucial building block in the synthesis of peptide amides and various peptidomimetics. Its utility is demonstrated in the solid phase synthesis of peptide amides utilizing a modified benzhydrylamine as a handle reagent. This method facilitates the preparation of C-terminal amide peptides, highlighting the versatility of Fmoc-based solid phase peptide synthesis (SPPS) for creating complex peptide structures. This approach is particularly recommended for its efficiency in cleaving peptides from the resin, using thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid (Funakoshi et al., 1988).

Self-assembly and Material Fabrication

Fmoc-modified amino acids and short peptides exhibit significant self-assembly properties, laying the foundation for the fabrication of functional materials. These molecules, endowed with the Fmoc group's hydrophobicity and aromaticity, foster the assembly of bio-inspired building blocks. Their application spans across various fields including cell cultivation, bio-templating, and drug delivery systems. This comprehensive understanding of Fmoc-modified biomolecules underscores their potential in creating innovative materials with therapeutic, catalytic, and antibacterial properties (Tao et al., 2016).

Hydrogel Formation and Biomedical Applications

The capacity of Fmoc-protected phenylalanine derivatives for hydrogel formation through self-assembly is of paramount interest for biomedical research. Fluorinated derivatives of Fmoc-phenylalanine, such as pentafluorophenylalanine, exhibit this property, forming hydrogels that are applicable in drug delivery and tissue engineering. Modifications at the C-terminal significantly impact the self-assembly and hydrogelation behavior, with variations in solvent pH affecting the charge state of terminal groups and, consequently, the rigidity of the hydrogels formed. This reveals the intricate relationship between monomer structure, self-assembly, and the resultant material properties, providing insight into the design of amino acid-based low molecular weight hydrogelators (Ryan et al., 2011).

Antibacterial Hydrogels

Innovative antibacterial hydrogelators, synthesized from Fmoc amino acid/peptides functionalized cationic amphiphiles, showcase the antimicrobial potential of Fmoc-based materials. These hydrogelators leverage the cell membrane penetration properties of pyridinium-based amphiphiles, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The design and structural modification of these molecules allow for the architectural dependence on their gelation ability, offering a new class of antibacterial agents for medical and environmental applications (Debnath et al., 2010).

Safety And Hazards

The safety and hazards associated with “Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. Unfortunately, specific safety data for this compound is not available in the sources I have access to .

Future Directions

“Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid” could potentially be used in the synthesis of a wide range of peptides or proteins, given its unique structure. Future research could explore its utility in the synthesis of novel peptides or proteins with therapeutic potential .

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-16-11-9-15(10-12-16)22(13-23(27)28)25-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,26H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJELJMCALKYCRN-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601136062
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-(S)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid

CAS RN

501015-33-4
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501015-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601136062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.